Cas no 2484872-68-4 (Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- )
![Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- structure](https://ja.kuujia.com/scimg/cas/2484872-68-4x500.png)
Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- 化学的及び物理的性質
名前と識別子
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- Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)-
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- インチ: 1S/C26H25N3O4.C2H4O2/c1-16(27)26(31)28-21-15-29(22-10-6-4-8-18(21)22)23-11-7-5-9-19(23)25(30)20-13-12-17(32-2)14-24(20)33-3;1-2(3)4/h4-16H,27H2,1-3H3,(H,28,31);1H3,(H,3,4)/t16-;/m0./s1
- InChIKey: FDCADCXCYWHRBE-NTISSMGPSA-N
- ほほえんだ: C(=O)(O)C.C(C1C=CC(OC)=CC=1OC)(C1=CC=CC=C1N1C=C(NC(=O)[C@@H](N)C)C2C=CC=CC1=2)=O
Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | EA175356-1 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 1g |
$366.93 | 2023-01-05 | ||
Biosynth | A-4710_P00-2.5 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 2.5 g |
$568.40 | 2023-01-05 | ||
Biosynth | A-4710_P00-1 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 1g |
$277.89 | 2023-01-05 | ||
Biosynth | A-4710_P00-5 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 5g |
$884.20 | 2023-01-05 | ||
Biosynth | A-4710_P00-10 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 10g |
$1,263.10 | 2023-01-05 | ||
Biosynth | EA175356-2.5 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 2.5 g |
$750.58 | 2023-01-05 | ||
Biosynth | EA175356-5 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 5g |
$1,167.60 | 2023-01-05 | ||
Biosynth | EA175356-10 g |
Aldol? 470 L-alanine amide, acetate salt, Biosynth Patent: EP 2427431 and US 8940909 |
2484872-68-4 | 10g |
$1,668.30 | 2023-01-05 |
Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- に関する追加情報
Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)-: A Comprehensive Overview
Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- (CAS No. 2484872-68-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a chiral amide derivative with a unique structural framework that includes an indole moiety and a dimethoxybenzoyl group. Its potential applications in drug development and biological studies have been the focus of numerous recent studies.
The chiral nature of this compound, specifically the (2S) configuration, is crucial for its biological activity and pharmacological properties. Chirality plays a vital role in the interaction of molecules with biological systems, often leading to significant differences in efficacy and safety profiles between enantiomers. The (2S) configuration of this propanamide derivative has been shown to exhibit enhanced binding affinity to specific receptors and enzymes, making it a promising candidate for targeted drug delivery systems.
The indole moiety present in the structure of this compound is a well-known bioactive scaffold found in many natural products and synthetic drugs. Indoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The presence of this functional group in Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- suggests potential therapeutic applications in various disease areas.
The dimethoxybenzoyl group is another key structural feature that contributes to the compound's biological activity. This group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. Recent studies have shown that compounds containing dimethoxybenzoyl groups exhibit potent anti-inflammatory and antiproliferative activities, making them attractive candidates for the development of new therapeutic agents.
In terms of its chemical synthesis, Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- can be prepared through a multi-step process involving the coupling of an indole derivative with a dimethoxybenzoyl-containing reagent. The synthesis typically involves protecting group strategies to ensure the selective formation of the desired chiral product. The final step often involves the formation of the acetate salt to improve solubility and stability.
The pharmacological profile of this compound has been extensively studied in preclinical models. In vitro assays have demonstrated that it exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Additionally, studies have indicated that it can modulate signaling pathways associated with cell proliferation and apoptosis, suggesting potential anticancer properties.
Clinical trials are currently underway to evaluate the safety and efficacy of Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- in various disease conditions. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic behavior. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.
In addition to its potential as a therapeutic agent, this compound has also been explored for its use as a research tool in biochemical and cellular studies. Its unique structural features make it an excellent probe for investigating protein-protein interactions and signaling pathways involved in disease processes. Researchers have utilized this compound to gain insights into the mechanisms underlying inflammation and cancer progression.
The environmental impact of Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- is another important consideration. Studies have shown that it has low toxicity to aquatic organisms and minimal environmental persistence when used under controlled conditions. However, proper disposal methods should be followed to minimize any potential ecological risks.
In conclusion, Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- (CAS No. 2484872-68-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research efforts will continue to uncover new insights into its mechanisms of action and optimize its use in various medical contexts.
2484872-68-4 (Propanamide, 2-amino-N-[1-[2-(2,4-dimethoxybenzoyl)phenyl]-1H-indol-3-yl]-, acetate (1:1), (2S)- ) 関連製品
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